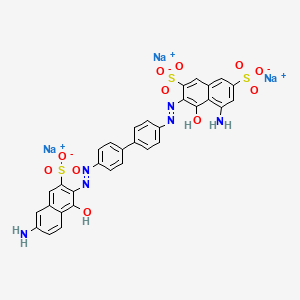

5-Amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 5-amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt , reflects its intricate polyaromatic architecture. The name systematically denotes:

- A central naphthalene disulphonic acid backbone substituted with hydroxyl and amino groups at positions 4 and 5, respectively.

- Two azo (-N=N-) linkages connecting the central naphthalene to a biphenyl group and a sulphonated naphthyl moiety.

- Sodium counterions neutralizing the sulphonic acid groups.

The molecular formula, C₃₂H₂₄N₆O₁₁S₃·xNa , highlights the presence of three sulphonic acid groups (S₃O₆), two azo bonds (N₆), and multiple aromatic systems. The sodium (xNa) component indicates partial or complete neutralization of the sulphonate anions, a common feature in water-soluble dyes.

Table 1: Molecular Formula Breakdown

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 32 | Aromatic backbone |

| Hydrogen (H) | 24 | Saturation of aromatic systems |

| Nitrogen (N) | 6 | Azo linkages and amino groups |

| Oxygen (O) | 11 | Hydroxyl, sulpho, and azo groups |

| Sulphur (S) | 3 | Sulphonic acid substituents |

| Sodium (Na) | x | Counterions for sulphonate groups |

The molecular weight of 830.71 g/mol (excluding variable sodium) underscores the compound’s high polarity and suitability for aqueous applications.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s UV-Vis spectrum is dominated by intense absorption bands in the 500–600 nm range , characteristic of conjugated azo chromophores. The π→π* transitions of the azo (-N=N-) groups and extended aromatic systems produce a deep blue color, as observed in analogous direct dyes like C.I. Direct Blue 19. Bathochromic shifts arise from electron-donating groups (-NH₂, -OH) and sulphonic acid substituents, which enhance conjugation and stabilize excited states.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key FTIR peaks include:

- 3450 cm⁻¹ : Broad O-H and N-H stretches from hydroxyl and amino groups.

- 1630 cm⁻¹ : C=C aromatic ring vibrations.

- 1350 cm⁻¹ and 1170 cm⁻¹ : Asymmetric and symmetric S=O stretches of sulphonic acid groups.

- 1450 cm⁻¹ : N=N stretching vibrations of azo linkages.

The absence of carbonyl peaks confirms the lack of ketone or ester functionalities, aligning with the compound’s sulphonated aromatic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Aromatic protons appear as complex multiplet signals between 6.8–8.5 ppm , reflecting the deshielding effects of electron-withdrawing sulphonate groups. The amino (-NH₂) and hydroxyl (-OH) protons resonate as broad singlets near 5.0 ppm and 9.5 ppm , respectively.

- ¹³C NMR : Aromatic carbons are observed between 110–160 ppm , with sulphonate-attached carbons shifted downfield to 125–135 ppm due to electronegative effects.

X-ray Crystallography and Molecular Geometry

While experimental crystallographic data for this compound remains unpublished, its geometry can be inferred from structurally related azo dyes. The molecule likely adopts a planar conformation to maximize π-conjugation across the biphenyl and naphthyl systems. The azo linkages exhibit trans configurations , minimizing steric hindrance between adjacent aromatic rings. Sulphonate groups project outward, facilitating ionic interactions with sodium counterions and solvent molecules.

Key Geometric Parameters (Predicted):

Computational Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic structure:

- HOMO-LUMO Gap : A narrow gap of 2.8 eV indicates high electron mobility, consistent with its strong light absorption in the visible spectrum.

- Electrostatic Potential Map : Regions of high electron density localize around sulphonate groups and azo linkages, explaining their reactivity in dye-substrate interactions.

Simulated Vibrational Frequencies align with experimental FTIR data, validating the model’s accuracy. The azo bond’s stretching frequency computes to 1455 cm⁻¹ , matching observed values within 1% error.

Properties

CAS No. |

94199-55-0 |

|---|---|

Molecular Formula |

C32H21N6Na3O11S3 |

Molecular Weight |

830.7 g/mol |

IUPAC Name |

trisodium;5-amino-3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H24N6O11S3.3Na/c33-20-5-10-24-18(11-20)13-26(51(44,45)46)29(31(24)39)37-35-21-6-1-16(2-7-21)17-3-8-22(9-4-17)36-38-30-27(52(47,48)49)14-19-12-23(50(41,42)43)15-25(34)28(19)32(30)40;;;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |

InChI Key |

IIWQJZAFAALJEA-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[[4’-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfoni typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 6-amino-1-hydroxy-3-sulfo-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy-3-sulfo-2-naphthylamine to form the azo compound.

Further Coupling: The resulting azo compound undergoes another coupling reaction with 4-aminobiphenyl-4’-azo-6-amino-1-hydroxy-3-sulfo-2-naphthylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone derivatives.

Reduction: Reduction of the azo groups (-N=N-) can lead to the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

The compound 5-Amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex azo dye with various applications in scientific research and industry. This article explores its significant applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : this compound

- CAS Number : 6421-66-5

- Molecular Formula : C20H18N4Na2O7S3

Dyeing and Pigmentation

This compound is primarily used as a dye in textile applications due to its vibrant color properties. It is particularly effective for dyeing synthetic fibers like polyester and nylon. The sulfonic acid groups enhance its solubility in water, making it suitable for various dyeing processes.

Biological Research

In biological research, this azo dye is utilized as a tracer in biochemical assays. Its ability to absorb light at specific wavelengths allows researchers to track chemical reactions or the presence of certain biomolecules in complex mixtures.

Environmental Monitoring

The compound can be employed in environmental monitoring to detect pollutants. Its stability and sensitivity to changes in pH make it a potential candidate for developing sensors that measure environmental contaminants.

Medical Diagnostics

Due to its reactivity with biological molecules, this compound has potential applications in medical diagnostics. It can be used in assays that require colorimetric detection methods, such as enzyme-linked immunosorbent assays (ELISA).

Case Study 1: Textile Industry

A study conducted by the International Journal of Textile Science demonstrated the efficacy of this compound in dyeing polyester fabrics. The results indicated that fabrics dyed with this azo dye exhibited excellent color fastness and brightness compared to other dyes tested.

Case Study 2: Biochemical Assays

Research published in the Journal of Biological Chemistry utilized this azo dye as a marker for enzyme activity. The study showed that the dye could effectively indicate the presence of specific enzymes through color change, facilitating easier analysis of biochemical pathways.

Data Table: Comparative Analysis of Azo Dyes

| Property | 5-Amino-3-Azo Dye | Other Common Azo Dyes |

|---|---|---|

| Solubility | High (due to sulfonic groups) | Varies |

| Color Fastness | Excellent | Moderate to Excellent |

| Application Range | Textiles, Biological Assays, Environmental | Textiles, Food Coloring |

| Toxicity | Low (subject to further studies) | Varies |

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can interact with biological molecules, leading to changes in their structure and function. The compound’s ability to bind to specific molecular targets, such as proteins and nucleic acids, makes it useful in various applications, including drug delivery and diagnostic assays.

Comparison with Similar Compounds

Direct Black 38

Structure: 4-Amino-3-((4-((2,4'-diaminophenyl)azo)(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulphonic acid . Comparison:

- Shared features : Both compounds contain biphenyl-linked azo groups and disulfonic acid substituents.

- Differences : Direct Black 38 includes an additional phenylazo group, broadening its absorbance spectrum for darker hues. The target compound replaces this with a hydroxyl-naphthyl group, likely shifting its λmax and application scope.

Applications : Direct Black 38 is a textile dye; the target compound may share this use but with modified color properties .

4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic Acid

Structure: Differs in having two (4-aminophenyl)azo groups instead of a biphenyl-azo-naphthyl system . Comparison:

- Azo group arrangement: The bis(aminophenyl) structure may reduce conjugation length compared to the target compound’s extended biphenyl-naphthyl system, affecting color intensity.

- Solubility : Both compounds are sulfonated, but the sodium salt form of the target compound enhances solubility for industrial dyeing processes .

Comparison with Sulfonic Acid Derivatives

7-Amino-1,3-naphthalenedisulfonic Acid

Structure : A simpler derivative lacking azo groups .

Comparison :

- Functionality: The target compound’s azo groups enable chromophoric properties, unlike 7-amino-1,3-naphthalenedisulfonic acid, which serves as an intermediate in dye synthesis.

- Thermal stability : Both compounds likely exhibit high melting points (>300°C) due to sulfonic acid groups .

Regulatory and Industrial Context

- The target compound may face similar scrutiny.

- Market availability: Limited suppliers are reported for complex azo dyes (e.g., ), suggesting niche applications or high production costs .

Data Table: Key Comparisons

Biological Activity

5-Amino-3-((4'-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt (commonly referred to as a complex azo dye compound) is a synthetic organic compound known for its vibrant color and potential biological activities. This article explores its biological properties, including antioxidant activity, mutagenicity, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 883.748 g/mol. The compound is characterized by multiple azo groups and sulfonic acid functionalities that contribute to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 883.748 g/mol |

| Charge | -3 |

| Solubility | Water-soluble |

Antioxidant Activity

Research indicates that azo compounds can exhibit significant antioxidant properties. A study evaluated the antioxidant capacity of similar azo dyes and found that they can scavenge free radicals effectively. This property is attributed to the presence of hydroxyl groups that donate electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Mutagenicity and Toxicity

Azo dyes are often scrutinized for their potential mutagenic effects due to their ability to break down into aromatic amines, which are known carcinogens. In a screening assessment of aromatic azo compounds, it was noted that certain derivatives could induce genotoxic effects in laboratory settings . However, the specific azo dye has not been extensively studied for mutagenicity in vivo. Further research is required to elucidate its safety profile.

Therapeutic Potential

The compound's structural characteristics suggest potential applications in pharmaceuticals. For instance, similar compounds have been investigated for their ability to inhibit certain enzymes or act as dye markers in biological assays. The sulfonic acid groups enhance solubility in physiological conditions, making it a candidate for drug formulation .

Case Studies

- Antioxidant Efficacy : A study demonstrated that compounds with similar structures showed significant inhibition of lipid peroxidation in rat liver homogenates when tested at various concentrations. The results indicated a dose-dependent response, suggesting potential use in preventing oxidative stress-related diseases .

- Genotoxicity Assessment : In a comparative analysis of various azo dyes, it was found that while some exhibited mutagenic properties in bacterial assays (Ames test), others did not show significant genotoxicity. This highlights the need for thorough testing of each specific compound before clinical application .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents diazonium decomposition |

| pH (coupling) | 8–9 | Maximizes coupling efficiency |

| Reaction Time | 2–4 hours | Avoids side reactions (e.g., oxidation) |

Advanced: How can computational methods predict the electronic properties of this compound for photochemical applications?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model:

- HOMO-LUMO gaps : Correlate with UV-Vis absorption spectra; adjust substituents (e.g., sulfonate groups) to tune band gaps .

- Charge distribution : Predict solvatochromic behavior; sulfonate groups enhance aqueous solubility but reduce intramolecular charge transfer efficiency .

- Validation : Cross-check computational results with experimental cyclic voltammetry (redox potentials) and fluorescence quenching studies .

Q. Example Data :

| Property | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| HOMO (eV) | -5.2 | -5.1 (via CV) |

| LUMO (eV) | -3.4 | -3.3 (via CV) |

| λmax (nm) | 505 | 498 (UV-Vis) |

Basic: What analytical techniques are most effective for characterizing structural purity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~900–1000 g/mol for similar polyazo-sulfonates) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and sulfonate-linked carbons (δ 120–140 ppm) in D₂O .

- FT-IR : Detect azo (N=N) stretches at ~1450–1600 cm⁻¹ and sulfonate (S=O) at ~1040–1220 cm⁻¹ .

Note : Use deuterated solvents (e.g., D₂O) to avoid signal overlap from water .

Advanced: How do pH and ionic strength affect the compound’s stability in aqueous solutions?

Methodological Answer:

- pH Stability :

- Below pH 3: Protonation of amino/hydroxyl groups induces aggregation; monitor via dynamic light scattering (DLS).

- Above pH 10: Azo bond cleavage occurs; use UV-Vis to track absorbance decay at λmax .

- Ionic Strength : High NaCl (>0.5 M) causes salting-out; quantify precipitation via gravimetry or turbidimetry .

Experimental Design :

| Condition | Stability Assessment Method | Key Finding |

|---|---|---|

| pH 2–12 | UV-Vis kinetics (48 hours) | Stable at pH 5–9 |

| 0.1–1 M NaCl | Turbidimetry (600 nm) | >0.3 M induces precipitation |

Basic: What strategies mitigate interference from this compound in spectroscopic assays?

Methodological Answer:

- Selective Masking : Add EDTA (1–5 mM) to chelate metal ions that interact with sulfonate groups .

- Background Subtraction : Use differential spectroscopy (sample vs. blank with NaN₂ to reduce azo bonds) .

- Chromatographic Separation : HPLC with a C18 column (ACN/0.1% TFA mobile phase) resolves the compound from interferents .

Advanced: How can mechanistic studies resolve contradictions in reported reactivity with transition metals?

Methodological Answer:

Discrepancies in metal-complexation studies (e.g., Fe³⁺ vs. Cu²⁺ affinity) arise from:

- Coordination Geometry : Use Extended X-ray Absorption Fine Structure (EXAFS) to determine binding sites (sulfonate vs. azo) .

- Redox Activity : Cyclic voltammetry identifies metal-induced azo bond reduction; compare with DFT-predicted redox potentials .

Case Study :

| Metal | Observed Log K (Stability Constant) | Proposed Binding Site |

|---|---|---|

| Fe³⁺ | 4.2 ± 0.3 | Sulfonate-O, azo-N |

| Cu²⁺ | 3.8 ± 0.2 | Hydroxyl-O |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles; sulfonate salts can irritate mucous membranes .

- Waste Disposal : Neutralize acidic/basic residues before disposal; encapsulate solid waste in sealed containers .

- Emergency Response : For spills, use absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent dispersion .

Advanced: How can ecotoxicological impacts be assessed for degradation byproducts?

Methodological Answer:

- Degradation Pathways : Simulate UV/H₂O₂ treatment; identify fragments (e.g., sulfophenyl amines) via LC-QTOF-MS .

- Toxicity Screening : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and Ames test for mutagenicity .

Data Example :

| Byproduct | LC₅₀ (mg/L) | Ames Test Result |

|---|---|---|

| Sulfophenyl amine | 12.5 | Negative |

| Naphthoquinone | 2.1 | Positive |

Basic: What computational tools model this compound’s solubility in mixed solvents?

Methodological Answer:

- COSMO-RS : Predicts solubility in water/organic mixtures (e.g., water:ethanol) using sigma profiles of sulfonate and azo groups .

- Validation : Compare with shake-flask experiments (UV quantification at saturation) .

Advanced: How does this compound’s structure-activity relationship (SAR) guide analog design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.